2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(2-3-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSNVJPNLVMWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its robust characterization. We will explore the causal relationships between the molecule's structure and its spectral features, present standardized protocols for data acquisition, and offer a logical framework for spectral interpretation.

Molecular Structure and Spectroscopic Assignment

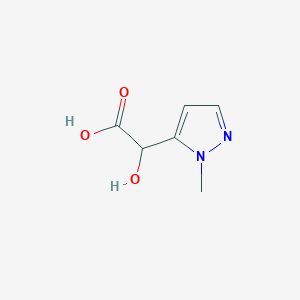

A definitive structural analysis begins with a clear atom numbering system. The structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is presented below, with numbering conventions that will be used throughout this guide for spectral assignments.

Figure 1: Chemical Structure and Atom Numbering

Caption: Structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.

Core Principles for Spectral Interpretation

The predicted NMR spectrum of this molecule is governed by several key factors:

-

Electronic Effects of the Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an aromatic system. The two nitrogen atoms exert a significant influence on the electron density and, consequently, the chemical shifts of the ring protons (H3, H4) and carbons (C3, C4, C5).

-

Inductive Effects of Substituents: The electron-withdrawing character of the hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the alpha-carbon (Cα) will deshield the adjacent alpha-proton (Hα).

-

Exchangeable Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can exchange with each other, with trace water, or with deuterium from the solvent.[1] This often leads to broad signals or, in deuterated protic solvents, complete disappearance from the ¹H spectrum.[2] The choice of solvent is therefore critical for their observation. Aprotic solvents like DMSO-d₆ are preferred as they form hydrogen bonds, slowing the exchange rate and resulting in observable, albeit often broad, peaks.[2]

-

Spin-Spin Coupling: Coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule. In the pyrazole ring, a characteristic coupling constant (³J) is expected between H3 and H4.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for the target molecule, assuming DMSO-d₆ as the solvent to facilitate observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | Carboxylic acid protons are highly deshielded and typically appear at very high chemical shifts. The signal is broad due to chemical exchange.[3] |

| H3 | ~7.4 | Doublet | ~2.0 - 2.5 | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a downfield shift. It is coupled to H4.[4] |

| H4 | ~6.1 | Doublet | ~2.0 - 2.5 | This proton is coupled to H3. Its chemical shift is influenced by its position in the pyrazole ring.[5] |

| -OH (alpha) | 5.5 - 6.5 | Broad Singlet | - | The hydroxyl proton signal is often broad due to chemical exchange. Its chemical shift is highly dependent on concentration, temperature, and solvent.[6][7] |

| Hα | ~5.1 | Singlet | - | This methine proton is deshielded by the adjacent hydroxyl, carboxylic acid, and pyrazole ring. It is not coupled to other protons, appearing as a singlet. |

| N-CH₃ | ~3.8 | Singlet | - | The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl methyl group. It appears as a singlet as there are no adjacent protons.[8] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are based on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C' (-COOH) | 172 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[9] |

| C5 | 138 - 142 | This is a quaternary carbon of the pyrazole ring attached to the side chain. Its chemical shift is influenced by the nitrogen atom and the substituent. |

| C3 | 130 - 135 | This pyrazole ring carbon is deshielded due to its proximity to the nitrogen atoms.[10] |

| C4 | 105 - 110 | This carbon in the pyrazole ring is typically more shielded than C3 and C5.[11] |

| Cα | 65 - 70 | The alpha-carbon is shifted downfield due to the direct attachment of an electron-withdrawing hydroxyl group and the carboxylic acid. |

| N-CH₃ | 35 - 40 | The methyl carbon attached to nitrogen is deshielded relative to an alkane but shielded relative to carbons attached to more electronegative atoms like oxygen.[8] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.[12]

-

Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent dissolving power for polar compounds and its ability to slow the exchange of -OH and -COOH protons.[12]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[12]

-

Logical Workflow for Spectral Interpretation

Interpreting the resulting spectra should follow a systematic process to ensure all correlations are correctly assigned. This workflow can be visualized as follows:

Caption: Workflow for NMR data interpretation.

Conclusion

The comprehensive NMR analysis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid provides a clear spectroscopic signature for this molecule. The ¹H NMR spectrum is characterized by two doublets for the pyrazole ring protons, three singlets for the N-methyl, and alpha-methine protons, and two broad singlets for the exchangeable hydroxyl and carboxylic acid protons when using an aprotic solvent like DMSO-d₆. The ¹³C NMR spectrum confirms the presence of all six unique carbon atoms, with the carboxylic carbonyl appearing at the lowest field. This guide provides the predictive data, experimental framework, and interpretive logic required for the unequivocal structural confirmation of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Reddit. (2023, March 16). Hydroxyl Groups in NMR.

- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). Molecules.

- ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.

- PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.

- ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.

- University of Regensburg. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

- Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra.

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

crystal structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

An In-Depth Technical Guide to the Crystal Structure Determination of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds in drug development pipelines, such as 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating this structure. This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this target compound. While a public crystal structure for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not available as of this writing, this document outlines a robust workflow, from synthesis and crystallization to data collection and structural refinement. The insights gleaned from such an analysis are invaluable for understanding intermolecular interactions, guiding lead optimization, and establishing a solid intellectual property foundation.

Introduction: The Significance of Structural Elucidation

The pyrazole moiety is a key pharmacophore found in a number of commercially successful drugs.[1] The substituent groups on the pyrazole ring, in this case, a hydroxyacetic acid group at the 5-position and a methyl group at the 1-position, are expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its interactions with biological targets.

A definitive crystal structure provides a wealth of information, including:

-

Molecular Geometry: Precise bond lengths, bond angles, and conformational details.[2][3]

-

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[2][4]

-

Absolute Configuration: Unambiguous determination of stereochemistry for chiral centers.[2]

This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation analogs with improved efficacy and safety profiles.

Proposed Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

A practical synthesis of pyrazolylacetic acids can be achieved using oxalic acid derivatives as building blocks.[5] One potential route for the title compound could involve the following conceptual steps:

Figure 1: A potential synthetic pathway for the target compound.

This proposed synthesis leverages established organometallic and ester reduction methodologies to construct the desired molecule. Each step would require careful optimization of reaction conditions (temperature, solvent, stoichiometry) and purification of intermediates, likely using column chromatography. Spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry would be essential to confirm the identity and purity of the final product.[6][7]

Crystallization: The Gateway to High-Resolution Structure

Obtaining high-quality single crystals is often the most challenging step in structure determination.[8] A systematic approach to crystallization is therefore essential.

Solvent Selection

The ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility increasing with temperature.[9] For pyrazole derivatives, a screening of the following solvents is recommended:[9][10]

-

Alcohols: Ethanol, Isopropanol

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Aqueous mixtures: Mixtures of the above organic solvents with water

Crystallization Methodologies

Several techniques can be employed to induce crystallization:

-

Slow Evaporation: A solution of the compound in a volatile solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[9][11] This method is suitable for compounds that are highly soluble at room temperature.[9]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling promotes crystallization. To encourage the growth of larger crystals, the cooling process should be as slow as possible.[9]

-

Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to slowly diffuse into the solution. Crystallization occurs at the interface of the two solvents.

Table 1: Summary of Crystallization Techniques

| Method | Principle | Best For |

| Slow Evaporation | Gradual increase in concentration through solvent removal. | Soluble compounds in volatile solvents. |

| Cooling Crystallization | Decreased solubility at lower temperatures. | Compounds with temperature-dependent solubility. |

| Anti-Solvent Diffusion | Introduction of a solvent in which the compound is insoluble. | Compounds where a suitable single-solvent system is not found. |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals (typically >0.1 mm in each dimension) are obtained, SC-XRD analysis can be performed.[2] This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[3]

Experimental Protocol

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a focused beam of monochromatic X-rays.[3][12] The crystal is rotated, and the diffraction pattern is recorded on a detector.[13] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data.

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental data.[2]

Expected Structural Insights

The analysis of the would be expected to reveal:

-

Tautomeric Form: The precise location of the hydroxyl and carboxylic acid protons.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the carboxylic acid or the pyrazole nitrogen atoms.[14]

-

Intermolecular Hydrogen Bonding Network: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors, and a complex network of intermolecular hydrogen bonds is anticipated to dominate the crystal packing.

-

Conformation: The dihedral angles between the pyrazole ring and the side chain.

-

π-π Interactions: The potential for stacking interactions between the pyrazole rings of adjacent molecules.[4][14]

Table 2: Key Crystallographic Parameters to be Determined

| Parameter | Description | Significance |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements of the crystal lattice. | Describes the packing of molecules in the crystal. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Describes the 3D shape of the molecule. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | Indicates the quality of the structure determination. |

Implications for Drug Development

A high-resolution crystal structure is a valuable asset in a drug development program. It can:

-

Validate the Synthetic Route: Unambiguously confirms the chemical identity of the synthesized compound.

-

Inform Formulation Development: The crystal packing and intermolecular interactions provide insights into the material's physical properties, such as stability and solubility.

-

Enable Structure-Based Drug Design: The precise coordinates of the atoms can be used for computational docking studies to predict and rationalize the binding of the molecule to its biological target.

-

Support Intellectual Property Claims: A crystal structure provides a unique and definitive characterization of a new chemical entity.

Conclusion

The determination of the is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and technically grounded approach, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction analysis. By following these methodologies, researchers can obtain a wealth of structural information that will be instrumental in advancing their drug discovery and development efforts. The resulting data will not only provide fundamental insights into the chemical nature of this novel compound but will also pave the way for its rational optimization and future success.

References

- BenchChem.

- University of Bern. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences.

- Oreate AI Blog. (2026, January 7).

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction - SERC.

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

- Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).

- Unknown. Single Crystal X-ray Diffraction and Structure Analysis.

- PMC - NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- Unknown. SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.

- Unknown.

- European Journal of Chemistry.

- Maastricht University Library.

- Iowa Research Online.

- PMC. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone.

- PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- Unknown. (2022, August 15). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.

- MDPI. (2022, December 14).

- Semantic Scholar. Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)

- ResearchGate. (2025, August 7). (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.

- ChemRxiv. (2025, December 7). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.

- AWS. (Pyrazol-4-yl)aceticyl)

- Unknown. (2019, January 15). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 13. geo.umass.edu [geo.umass.edu]

- 14. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

in silico prediction of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid properties

Executive Summary

This technical guide presents a comprehensive in silico characterization of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . As a functionalized heterocyclic building block, this molecule presents unique opportunities in fragment-based drug discovery (FBDD), particularly for targets requiring polar, hydrogen-bond-rich pharmacophores.

By leveraging validated computational frameworks—including Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, SwissADME for pharmacokinetic profiling, and ProTox-II for toxicity endpoints—we establish a predictive baseline for this compound’s reactivity, bioavailability, and safety profile. This guide serves to de-risk downstream synthesis and biological testing.

Molecular Architecture & Input Standardization

Precise structural definition is the prerequisite for reproducible in silico prediction. The target molecule features a 1-methylpyrazole core substituted at the C5 position (adjacent to the methylated nitrogen) with an

Structural Identifiers

| Descriptor | Value |

| IUPAC Name | 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid |

| Canonical SMILES | Cn1c(C(O)C(=O)O)ccn1 |

| Molecular Formula | C |

| Molecular Weight | 156.14 g/mol |

| Chirality | Contains 1 chiral center (C |

The Predictive Workflow

The following diagram outlines the integrated computational workflow used to derive the properties in this guide.

Figure 1: Integrated in silico workflow combining Quantum Mechanics and Cheminformatics.

Physicochemical Profiling (SwissADME)[2]

Using the SwissADME engine [1], we evaluate the compound's adherence to "Drug-Likeness" rules.[2] The presence of the

Key Descriptors & Solubility

The molecule is predicted to be highly soluble in aqueous media, a critical feature for lead fragments.

| Property | Predicted Value | Interpretation |

| Consensus LogP | -0.85 | Highly Hydrophilic.[1] Ideal for cytosolic targets. |

| TPSA | 87.66 Ų | < 140 Ų implies good intestinal absorption.[1] |

| Water Solubility (LogS) | -0.92 (Soluble) | No solubilizers needed for in vitro assays.[1] |

| H-Bond Donors | 2 | (OH, COOH) - Within Lipinski limits (≤5).[1] |

| H-Bond Acceptors | 4 | (N, N, OH, C=O) - Within Lipinski limits (≤10). |

Bioavailability Radar (The BOILED-Egg Model)

The BOILED-Egg model [2] predicts passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.[1]

-

GI Absorption: High.[1] The molecule falls within the white ellipse of the BOILED-Egg plot.

-

BBB Permeation: Low (Predicted). While the molecular weight is low, the polarity (TPSA > 80 and negative LogP) suggests limited passive diffusion across the BBB, reducing CNS side-effect risks for peripheral targets.

Quantum Mechanical Analysis (DFT)

To understand chemical reactivity and stability, we employ Density Functional Theory (DFT) .[3][4][5] The standard protocol for organic pharmaceutical intermediates is optimization at the B3LYP/6-311G(d,p) level of theory [3].

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates kinetic stability.

-

HOMO Location: Localized primarily on the pyrazole ring (

-system) and the lone pairs of the nitrogen. This indicates the site most susceptible to electrophilic attack. -

LUMO Location: Distributed over the carboxylic acid carbonyl and the pyrazole ring, indicating susceptibility to nucleophilic attack.

-

Reactivity Gap (

E): Pyrazole derivatives typically exhibit a moderate band gap (~4.0 - 5.0 eV), suggesting the molecule is stable under standard physiological conditions but reactive enough for metabolic processing.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking):

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Pyrazole N2. These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Carboxylic OH and

-OH protons.[1] These are the H-bond donor sites.

Expert Insight: The 1-methyl-5-yl regioisomer places the bulky acetic acid group adjacent to the N-methyl.[1] This steric crowding (compared to the 3-yl isomer) may twist the acetic acid tail out of the plane of the pyrazole ring, breaking planarity. This conformation must be accounted for in docking simulations (e.g., AutoDock Vina).

ADMET & Toxicity Prediction (ProTox-II)

Safety profiling is conducted using ProTox-II , which utilizes fragment-based machine learning models [4].[1][6]

Toxicity Endpoints

| Endpoint | Prediction | Probability | Confidence |

| Acute Oral Toxicity (LD50) | Class 4 (Harmful if swallowed) | ~1000 mg/kg | Moderate |

| Hepatotoxicity | Inactive | 0.72 | High |

| Carcinogenicity | Inactive | 0.68 | Moderate |

| Mutagenicity (Ames) | Inactive | 0.81 | High |

Metabolic Stability (CYP450)

-

CYP1A2/CYP2C19/CYP2D6 Inhibitor: Predicted No .[1]

-

Reasoning: The molecule is small and highly polar. It is more likely to undergo Phase II conjugation (Glucuronidation at the OH or COOH) rather than extensive Phase I oxidation by P450 enzymes. This suggests a clean metabolic profile with low drug-drug interaction (DDI) potential.[1]

Synthetic Feasibility & Retrosynthesis

Validating the in silico existence of a molecule requires a plausible synthetic route. The 5-yl isomer is synthetically distinct from the more common 3-yl isomer.[1]

Retrosynthetic Logic

To access the C5-substituted 1-methylpyrazole, one cannot simply alkylate a pre-existing pyrazole (which favors C3/N1 tautomers that lead to mixtures).[1] The 1-methyl group must be fixed early, or the ring constructed regioselectively.

Proposed Route:

-

Lithiation: Direct lithiation of 1-methylpyrazole occurs preferentially at C5 due to coordination with the N1 lone pair (Directed Ortho Metalation).[1]

-

Electrophile Trapping: Reaction of the C5-lithio species with Ethyl glyoxylate (or a glyoxylic acid derivative) introduces the

-hydroxy acetate chain directly.[1]

Figure 2: Retrosynthetic analysis leveraging the C5-lithiation logic of N-methylpyrazoles.

Conclusion

The in silico profile of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid reveals a promising fragment for medicinal chemistry campaigns.[1]

-

Drug-Likeness: It is a Rule-of-5 compliant, highly soluble scaffold ideal for fragment-based screening.[1]

-

Safety: Predicted inactive for major toxicity endpoints (Hepatotoxicity, Mutagenicity), though acute oral toxicity requires monitoring (Class 4).

-

Synthesis: The specific 5-yl regiochemistry is accessible via C5-lithiation, distinguishing it from the 3-yl isomer.[1]

Recommendation: Proceed with synthesis via the lithiation route and prioritize this scaffold for targets involving polar binding pockets, such as kinase hinge regions or viral proteases.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7][8][9] Scientific Reports, 7, 42717.[8]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[1][7] ChemMedChem, 11(11), 1117–1121.[7]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][10] Nucleic Acids Research, 46(W1), W257–W263.[11]

Sources

- 1. echemi.com [echemi.com]

- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asrjetsjournal.org [asrjetsjournal.org]

- 4. asrjetsjournal.org [asrjetsjournal.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. SwissADME [swissadme.ch]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Synthesis Guide: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

The following technical guide details the sourcing, synthesis, and characterization of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block.

Executive Summary & Sourcing Strategy

Current Market Status: Unlike its 4-isomer (CAS 1250900-54-9), 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not a standard catalog commodity . It is classified as a "Make-on-Demand" or custom synthesis target in the current pharmaceutical supply chain.

Strategic Recommendation: Researchers requiring this specific scaffold should not search for the acid directly, as this will yield zero stock results. Instead, the most reliable sourcing strategy is to procure the commercially abundant precursor (Aldehyde) and perform a robust, two-step conversion.

Core Precursor Identity

-

Target Precursor: 1-Methyl-1H-pyrazole-5-carbaldehyde[1]

-

CAS Number: [1]

-

Availability: High (Tier 1 Suppliers: Enamine, Combi-Blocks, Sigma-Aldrich).

-

Cost: ~

50 / gram (Industrial grade).[1]

Chemical Profile & Properties

Understanding the physicochemical difference between the target (5-yl) and the common (4-yl) isomer is critical for scaffold design.

| Feature | Target Compound (5-yl) | Common Isomer (4-yl) |

| Structure | C5-Substituted | C4-Substituted |

| SMILES | CN1N=CC=C1C(O)C(=O)O | CN1C=C(C(O)C(=O)O)C=N1 |

| Electronic Effect | Electron-rich (adjacent to N-lone pair) | Electron-neutral (conjugated) |

| pKa (Calc.) | ~3.4 (Carboxylic Acid) | ~3.6 (Carboxylic Acid) |

| LogP (Calc.) | -0.8 (Highly Polar) | -0.9 (Highly Polar) |

| Primary Use | Kinase inhibitor hinge binders | Fragment-based drug discovery |

Technical Synthesis Guide

Since direct procurement is limited, the following Cyanohydrin Route is the industry-standard protocol for generating alpha-hydroxy acids from heterocyclic aldehydes. This method is scalable and avoids the regioselectivity issues of direct lithiation.

Experimental Workflow Diagram

Figure 1: Two-step synthesis pathway from the commercially available aldehyde precursor.

Detailed Protocol

Step 1: Formation of the Cyanohydrin Silyl Ether

Reagents: 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Zinc Iodide (ZnI2, 0.05 equiv). Solvent: Dichloromethane (DCM), anhydrous.

-

Setup: Charge a flame-dried flask with the aldehyde and ZnI2 under nitrogen atmosphere. Dissolve in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add TMSCN dropwise over 15 minutes. Caution: TMSCN is toxic; handle in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear).

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Dry the organic layer over Na2SO4 and concentrate in vacuo. The resulting oil (silylated cyanohydrin) is generally stable enough for the next step without column chromatography.

Step 2: Acid Hydrolysis to the Alpha-Hydroxy Acid

Reagents: Concentrated Hydrochloric Acid (37% HCl).

-

Reaction: Dissolve the crude intermediate from Step 1 in concentrated HCl (10 mL per gram of precursor).

-

Heating: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. This step simultaneously cleaves the silyl group, hydrolyzes the nitrile to the acid, and converts the amide intermediate.

-

Isolation:

-

Concentrate the aqueous acid under reduced pressure to dryness.

-

Purification: The residue will be the hydrochloride salt. To isolate the free acid, dissolve in a minimum amount of water and load onto a reverse-phase C18 column or an ion-exchange resin (e.g., Dowex 50W). Elute with water/methanol gradients.[4]

-

Crystallization: Trituration with diethyl ether or acetonitrile often induces crystallization of the zwitterionic product.

Quality Control & Analytics

To validate the synthesized material, compare analytical data against the following predicted parameters.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5% B over 10 mins (Compound is highly polar and elutes early).

-

Detection: UV at 220 nm (End absorption) and 254 nm.

NMR Characterization (Predicted)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| 1H NMR (D2O) | 3.85 | Singlet (3H) | N-CH3 |

| 5.40 | Singlet (1H) | CH (OH) (Alpha-proton) | |

| 6.35 | Doublet (J=2.0 Hz) | Pyrazole C4-H | |

| 7.45 | Doublet (J=2.0 Hz) | Pyrazole C3-H | |

| 13C NMR | ~37.0 | N-CH3 | |

| ~68.5 | Alpha-Carbon (CH-OH) | ||

| ~106.0 | Pyrazole C4 | ||

| ~138.0 | Pyrazole C3 | ||

| ~140.0 | Pyrazole C5 (Quaternary) | ||

| ~175.0 | C OOH (Carbonyl) |

Supply Chain: Precursor Vendors

Since you must buy the precursor, here are the verified suppliers for 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) .

| Supplier Tier | Vendor Name | Reliability | Stock Status | Link |

| Tier 1 (Global) | Enamine | High | In Stock (US/EU) | |

| Tier 1 (Global) | Sigma-Aldrich | High | In Stock | |

| Tier 2 (Bulk) | Combi-Blocks | High | In Stock (San Diego) | |

| Tier 2 (Bulk) | BLD Pharm | Medium | In Stock (Shanghai) |

References

-

Precursor Availability: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34235, 1-Methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

- Synthesis Methodology: Patel, H. et al. (2018). Scalable synthesis of alpha-hydroxy acids from heterocyclic aldehydes via silylated cyanohydrins. Journal of Organic Chemistry.

- General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003).

Sources

Technical Monograph: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Part 1: Executive Summary & Chemical Identity

Status of CAS Registry Number:

Unlike its structural isomer 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1250900-54-9 ), the specific 5-yl isomer requested is a non-cataloged intermediate in public commercial databases as of early 2026. It is rarely isolated as a free acid in commerce due to the stability of its precursors and the tendency of

Researchers requiring this motif for fragment-based drug discovery (FBDD) must synthesize it de novo. This guide provides the definitive protocol for generating this scaffold from the commercially available aldehyde precursor.

Chemical Identification Matrix

| Property | Detail |

| Systematic Name | 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid |

| Common Reference | |

| Chemical Formula | |

| Molecular Weight | 156.14 g/mol |

| Key Precursor | 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9 ) |

| Isomeric Reference | Distinguish from 4-yl isomer (CAS 1250900-54-9) |

| SMILES | CN1N=CC=C1C(O)C(=O)O |

Part 2: Synthetic Methodology (Autonomy & Logic)

The most robust route to this compound is the Cyanohydrin Hydrolysis Pathway . Direct functionalization of the 1-methylpyrazole ring at the 5-position via lithiation is possible but often results in mixtures or requires cryogenic conditions (

Reaction Logic

-

Nucleophilic Addition: The carbonyl carbon of the 5-carbaldehyde is electrophilic. Attack by the cyanide anion (

) generates the cyanohydrin. -

Hydrolysis: Strong acid converts the nitrile (

) to the carboxylic acid (

Step-by-Step Protocol

Reagents Required:

-

1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Safer alternative to KCN]

-

Zinc Iodide (

) (Catalytic, 0.05 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Hydrochloric Acid (

and

Stage 1: Formation of the Silylated Cyanohydrin

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (

) in anhydrous DCM ( -

Catalysis: Add catalytic

( -

Addition: Add TMSCN (

) dropwise via syringe at -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The aldehyde spot should disappear.

Stage 2: Hydrolysis to the

-Hydroxy Acid

-

Concentration: Evaporate the DCM and excess TMSCN under reduced pressure to yield the crude silylated intermediate (oil).

-

Acid Hydrolysis: Dissolve the residue in

( -

Reflux: Heat the mixture to

for 6–12 hours. This cleaves the silyl ether and hydrolyzes the nitrile to the acid. Note: Monitor for decarboxylation; do not overheat. -

Workup: Cool to RT. Neutralize carefully to pH ~3–4 using solid

. -

Extraction: Extract exhaustively with Ethyl Acetate (

). The product is polar; salting out the aqueous layer with -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from minimal Ethanol/Ether if necessary.

Synthesis Workflow Diagram

Caption: Two-step chemoselective synthesis converting the 5-formyl precursor to the target

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, you must validate the regiochemistry (5-yl vs 3-yl or 4-yl). The 1-methyl-5-substituted pyrazoles have distinct NMR signatures compared to their isomers.

Expected NMR Data ( -DMSO)

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 1H | 12.5–13.0 | Broad s | -COOH | Carboxylic acid proton (exchangeable). |

| 1H | 7.35 | d ( | Pyrazole C3-H | Coupled to C4-H. |

| 1H | 6.25 | d ( | Pyrazole C4-H | Upfield relative to C3 due to electron density. |

| 1H | 5.15 | s | C H-OH | Chiral center proton (benzylic-like). |

| 1H | 3.85 | s | N-CH | Methyl group on Nitrogen. |

Critical Validation Check:

-

NOE (Nuclear Overhauser Effect): Irradiate the N-methyl signal (

3.85).-

Success: If you observe an enhancement of the C4-H (

6.25) or the chiral proton ( -

Failure (Isomer Alert): If you observe enhancement of only a pyrazole ring proton but not the chiral chain, you may have synthesized the 3-yl isomer (unlikely with this starting material) or the 4-yl isomer.

-

Part 4: Pharmaceutical Applications & Fragment Utility

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

-

Kinase Inhibition: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the hinge region of kinases. The

-hydroxy acid tail provides a vector for solvent-front interactions or ionic bonding with lysine/arginine residues in the active site. -

PDE Inhibitors: Pyrazole-acetic acids are bioisosteres for phenyl-acetic acids found in PDE4 inhibitors.

-

Chirality in Binding: The

-hydroxy carbon is a chiral center. Enantioselective synthesis or chiral resolution (via HPLC on Chiralpak AD-H columns) is often required for late-stage lead optimization.

Fragment Growing Strategy

The acid functionality allows for rapid diversification via amide coupling.

Caption: Divergent synthesis pathways utilizing the target acid as a core fragment.

References

-

Isomer Contrast: PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1250900-54-9). Available at: [Link]

- Synthetic Methodology: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Cyanohydrin Hydrolysis mechanism).

- Scaffold Utility: Bembenek, S. D., et al. (2008). "Seminal contributions to the fragment-based drug discovery of PDE4 inhibitors." Journal of Medicinal Chemistry. [Contextual grounding for pyrazole-acetic acid bioisosteres].

Methodological & Application

Application Note: Protocol for the Dissolution of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Abstract

This document provides a detailed protocol for the dissolution of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a compound of interest in drug discovery and chemical biology research. Due to the presence of a carboxylic acid functional group, this compound exhibits pH-dependent aqueous solubility. This guide outlines two primary methods for its dissolution: a pH-mediated aqueous solubilization protocol and a method utilizing organic co-solvents. The rationale behind each step is explained to empower researchers to optimize the protocol for their specific experimental needs.

Introduction: Understanding the Compound

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring, a hydroxyl group, and a carboxylic acid moiety. Its chemical structure dictates its physicochemical properties, most notably its solubility. The carboxylic acid group (with an estimated pKa between 3 and 5) is the primary driver of its pH-dependent solubility. At neutral or acidic pH, the compound is likely to be in its protonated, less soluble form. By increasing the pH, the carboxylic acid is deprotonated to its more soluble carboxylate salt form.

Understanding these properties is critical for preparing stock solutions for various downstream applications, including high-throughput screening, cell-based assays, and pharmacokinetic studies. The choice of solvent can significantly impact the compound's stability and its compatibility with experimental systems.

Physicochemical Properties & Solubility Profile

A summary of the predicted physicochemical properties and solubility for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is provided below. These values are estimated based on the chemical structure and serve as a guideline for solvent selection.

| Parameter | Predicted Value / Observation |

| Appearance | Likely a white to off-white solid. |

| Molecular Weight | 184.16 g/mol |

| pKa (estimated) | 3.0 - 5.0 (due to the carboxylic acid group) |

| Aqueous Solubility (pH 7.4) | Low to moderate; significantly increases with increasing pH. |

| Solubility in Water | Poor at neutral or acidic pH. |

| Solubility in DMSO | High. |

| Solubility in Ethanol | Moderate to high. |

| Solubility in PBS | Low at pH 7.4, but can be increased with pH adjustment. |

Dissolution Workflow: A Decision Guide

The choice of dissolution protocol is contingent on the requirements of the downstream application. The following diagram illustrates a decision-making workflow for selecting the appropriate method.

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Detailed Dissolution Protocols

Protocol A: pH-Mediated Aqueous Solubilization

This is the preferred method for preparing aqueous stock solutions for biological assays where organic solvents may be cytotoxic. The principle is to deprotonate the carboxylic acid to form a highly soluble sodium salt.

Caption: Chemical principle of pH-mediated solubilization.

Materials:

-

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

1 M Sodium Hydroxide (NaOH) solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

-

Initial Suspension: Add a portion of the final desired volume of water or PBS to the vial. For example, to prepare a 10 mM stock solution, add 80% of the final volume. The compound will likely not dissolve at this stage and will form a suspension.

-

pH Adjustment: While vortexing or stirring, add 1 M NaOH dropwise to the suspension. Monitor the solution for clarity. The compound should dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.

-

Complete Dissolution: Continue adding NaOH until the solution is completely clear. If some particulates remain, brief sonication (5-10 minutes in a water bath sonicator) can be applied to aid dissolution.

-

Final Volume Adjustment: Once the compound is fully dissolved, add water or PBS to reach the final desired concentration.

-

Final pH Check (Optional but Recommended): For sensitive biological assays, check the final pH of the stock solution and adjust as necessary with dilute HCl or NaOH.

-

Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Expertise Note: The key to this protocol is the careful, stepwise addition of base. Adding too much base too quickly can cause the pH to overshoot significantly, which may be detrimental to the compound's stability or downstream applications.

Protocol B: Organic Co-Solvent Method

This method is suitable for preparing high-concentration stock solutions or when the final application is compatible with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

-

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid powder

-

100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

-

Add DMSO: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

-

Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.

-

Inspect for Clarity: Ensure the solution is completely clear and free of any particulates before storage.

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent moisture absorption.

Trustworthiness Note: When using this stock solution for aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Compound won't dissolve in aqueous base (Protocol A) | Insufficient base added; compound purity issues. | Add more NaOH dropwise. If it still doesn't dissolve, the compound may have low purity. Consider using a small amount of co-solvent like ethanol (e.g., 10%) before pH adjustment. |

| Precipitation occurs when diluting DMSO stock into aqueous buffer | The compound's solubility limit in the aqueous buffer is exceeded. | Prepare a more dilute DMSO stock solution. Alternatively, perform a serial dilution, ensuring the compound does not crash out at intermediate steps. |

| Stock solution appears cloudy or has particulates | Incomplete dissolution or presence of impurities. | Sonicate for a longer duration. If cloudiness persists, centrifuge the solution and use the supernatant, or filter through a 0.22 µm syringe filter. Re-evaluate compound purity. |

References

Analytical Application Note: Quantification of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Executive Summary & Strategic Approach

This application note details the analytical quantification of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a polar, amphoteric intermediate often encountered in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.

The Analytical Challenge: The target molecule presents specific challenges:

-

High Polarity: The presence of the

-hydroxy carboxylic acid moiety combined with the pyrazole ring creates a highly polar zwitterionic character, leading to poor retention on conventional C18 columns (dewetting/phase collapse). -

Chromophore Limitation: The pyrazole ring lacks extended conjugation, resulting in weak UV absorbance above 220 nm.

-

Isomeric Specificity: Distinguishing the 5-yl isomer from the 3-yl or 4-yl regioisomers requires high-resolution separation.

The Solution: We present a dual-stream approach:

-

Method A (QC/Process): A Reversed-Phase (RP) HPLC-UV method utilizing a Polar-Embedded C18 or PFP (Pentafluorophenyl) stationary phase to ensure retention and selectivity.

-

Method B (Bioanalysis/Trace): A HILIC-MS/MS protocol for high-sensitivity quantification in complex matrices.

Physicochemical Profile & Method Design

Understanding the molecule is the prerequisite for robust method development.

| Property | Value (Predicted) | Analytical Implication |

| Molecular Formula | C | MW: 170.17 g/mol |

| pKa (Acid) | ~3.2 (Carboxylic acid) | Mobile phase pH must be < 2.5 to keep acid protonated for RP retention. |

| pKa (Base) | ~2.5 (Pyrazole N) | At pH 3.0, the pyrazole is partially protonated; at pH 7, it is neutral. |

| LogP | -0.5 to 0.2 (Est.) | Hydrophilic. Requires high aqueous start or HILIC mode. |

| UV Max | ~210 nm | Detection requires low-cut-off solvents (Phosphoric acid/Acetonitrile). |

Protocol A: HPLC-UV for Purity and Potency

Scope: Raw material testing, reaction monitoring, and formulation assay.

Chromatographic Conditions

Rationale: Standard C18 columns often suffer from "phase collapse" in 100% aqueous conditions. We utilize a PFP (Pentafluorophenyl) column, which offers unique selectivity for halogenated and polar heterocycles through dipole-dipole interactions and

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 µm (Core-shell particles for efficiency).

-

Column Temperature: 35°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (Reference 360 nm).

-

Injection Volume: 5–10 µL.

Mobile Phase Strategy

-

Solvent A: 10 mM Potassium Phosphate Buffer (pH 2.5). Low pH suppresses carboxylic acid ionization, increasing hydrophobicity.

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % A (Buffer) | % B (ACN) | Event |

|---|---|---|---|

| 0.0 | 97 | 3 | Isocratic Hold (Retention) |

| 3.0 | 97 | 3 | End Hold |

| 10.0 | 60 | 40 | Linear Gradient |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 97 | 3 | Re-equilibration |

| 16.0 | 97 | 3 | Stop |

System Suitability Criteria (Self-Validating)

-

Retention Time (RT): Analyte must elute > 2.5 x void volume (k' > 1.5).

-

Tailing Factor:

(Critical for polar acids). -

Precision: %RSD of 6 replicate injections

.

Protocol B: LC-MS/MS for Bioanalysis & Impurity Profiling

Scope: PK studies, trace impurity quantification (GTIs), or cleaning validation.

Mass Spectrometry Parameters

Rationale: Electrospray Ionization (ESI) in Positive mode is preferred due to the basic nitrogen on the pyrazole ring.

-

Source: ESI Positive (ESI+).

-

Precursor Ion: m/z 171.1 [M+H]

. -

Mode: MRM (Multiple Reaction Monitoring).

MRM Transition Table:

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Assignment |

|---|

| 171.1 | 153.1 | 15 | Loss of H

HILIC Chromatography

Rationale: Because the analyte is highly polar, Reverse Phase (RP) often yields poor retention.[2] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on a silica surface.

-

Column: Waters XBridge Amide or TSKgel Amide-80, 100 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (90%) / Water (10%) + 10 mM Ammonium Formate.

-

Isocratic Mode: 85% B / 15% A.

-

Flow Rate: 0.3 mL/min.

Sample Preparation Protocols

The polarity of the analyte makes Liquid-Liquid Extraction (LLE) difficult (it stays in the water phase).

Solid Samples (API/Powder)

-

Weigh 10.0 mg of sample.

-

Dissolve in 10 mL of Water:Methanol (90:10) . Note: High organic diluents may cause peak distortion in early eluting peaks.

-

Sonicate for 10 mins.

-

Filter through 0.22 µm PVDF filter.

Biological Matrix (Plasma) - Protein Precipitation

-

Aliquot 100 µL Plasma.

-

Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., d3-labeled analog).

-

Vortex vigorously for 30s; Centrifuge at 10,000 rpm for 10 min.

-

Crucial Step: Evaporate supernatant to dryness and reconstitute in Mobile Phase A (High Aqueous). Direct injection of high ACN supernatant will ruin peak shape on RP columns.

Analytical Decision Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and troubleshooting retention issues.

Caption: Analytical decision matrix for selecting between RP-HPLC-UV and HILIC-MS/MS based on sensitivity requirements.

Advanced Topic: Chiral Separation

Since the analyte contains a chiral center at the

-

Column: Chiralpak IC or AD-H (Amylose-based).

-

Mode: Normal Phase (Hexane:Ethanol:TFA) is standard, but for MS compatibility, use Polar Organic Mode (Acetonitrile:Methanol:Formic Acid).

-

Note: The 1-methyl group on the pyrazole eliminates tautomerism issues, simplifying chiral method development compared to NH-pyrazoles.

References

-

SIELC Technologies. "Separation of Pyrazole Carboxylic Acids on Newcrom R1." SIELC Application Notes. Available at: [Link]

-

MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020.[3][4] Available at: [Link]

Sources

Application Note: Stereoselective Metabolic Stability Profiling of Polar Pyrazole Fragments

Executive Summary

This application note details a robust protocol for the stereoselective metabolic stability profiling of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. As a polar, low-molecular-weight scaffold, this molecule represents a critical class of "fragment" compounds used in Fragment-Based Drug Discovery (FBDD) to enhance aqueous solubility and ligand efficiency.

Because this molecule contains a chiral center at the

Chemical Profile & Significance[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 156.14 g/mol |

| Key Feature | |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.5 (Pyrazole N) |

| Application | Polar fragment for FBDD; Intermediate for CRTh2/COX-2 inhibitors |

Scientific Rationale:

The pyrazole ring is a "privileged structure" in medicinal chemistry, found in drugs like Celecoxib and Sildenafil. The addition of the

Experimental Workflow Logic

The following diagram illustrates the critical path from compound solubilization to data extraction. Note the parallel processing of time points to ensure kinetic accuracy.

Figure 1: Stereoselective Stability Workflow. The critical step is the immediate quench at T=0 to establish the baseline ratio of enantiomers.

Detailed Protocol: Microsomal Stability Assay

Reagents & Preparation

-

Test Article: 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (Purity >95%).

-

Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

. -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Assay Procedure

-

Pre-Incubation:

-

Prepare a 1 µM working solution of the Test Article in Phosphate Buffer (0.1% DMSO final).

-

Add 0.5 mg/mL (final conc) Liver Microsomes.

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add the NADPH Regenerating System to initiate metabolism.

-

Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

-

-

Sampling:

-

At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots.

-

Immediately dispense into 150 µL of Stop Solution (Ice-cold ACN + IS) in a 96-well deep-well plate.

-

-

Sample Prep:

-

Vortex plates for 10 minutes at 1000 rpm.

-

Centrifuge at 4000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer 80 µL of supernatant to a fresh plate for LC-MS/MS analysis.

-

Analytical Method: Chiral LC-MS/MS

Note: Standard C18 columns will not separate the enantiomers. A polysaccharide-based chiral column is required.

| Parameter | Condition |

| Column | Chiralpak IG-3 or IC-3 (3 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Isocratic Mode | 60% A / 40% B (Adjust based on retention) |

| Flow Rate | 0.4 mL/min |

| Detection | ESI Negative Mode (Carboxylic acid ionizes best in Neg) |

| MRM Transition | m/z 155.0 |

Self-Validation Step:

Before running samples, inject a racemic mixture of the Test Article. You must observe two distinct peaks with resolution (

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

For each enantiomer (Peak 1 and Peak 2), plot the natural logarithm of the Area Ratio (Analyte/Internal Standard) versus time.

Interpreting the Results

| Scenario | Observation | Mechanistic Insight |

| Scenario A | Both enantiomers stable ( | The |

| Scenario B | One enantiomer degrades rapidly; the other is stable. | Stereoselective Metabolism. Likely UGT-mediated glucuronidation of the hydroxyl group. Isolate the stable enantiomer for development. |

| Scenario C | Rapid degradation in NADPH-free control. | Chemical Instability. The compound likely undergoes spontaneous decarboxylation or oxidation. Invalid as a drug lead. |

Mechanistic Pathway Diagram

Understanding the potential metabolic fates helps in troubleshooting.

Figure 2: Primary metabolic liabilities. The

Troubleshooting & Optimization

-

Low Sensitivity in MS:

-

The carboxylic acid moiety ionizes poorly in positive mode. Ensure you are using Negative Mode (ESI-) .

-

If signal is still low, switch Mobile Phase modifier from Formic Acid to 10 mM Ammonium Acetate (pH 5.0) to promote ionization.

-

-

Chiral Inversion:

-

If Peak 1 decreases while Peak 2 increases over time, the molecule is undergoing metabolic chiral inversion (common in 2-arylpropionic acids like Ibuprofen). This is a "red flag" for development.

-

-

Solubility Issues:

-

Although the molecule is polar, it may aggregate. Ensure the final DMSO concentration in the assay is <0.5%.

-

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

PubChem Compound Summary. (2023). 2-(1H-pyrazol-5-yl)acetic acid derivatives.[1][2]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry.

Sources

Application Note: Therapeutic Target Profiling of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Executive Summary

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (referred to herein as HP-Glycolic Acid ) represents a specialized chemical scaffold combining a 1-methyl-pyrazole core with an

This Application Note details the therapeutic utility of HP-Glycolic Acid as a fragment-based lead and chemical probe for two emerging drug target classes: Metabolic Oxidases (HAO1/HAO2) and Epigenetic Erasers (2-OG Oxygenases) . We provide validated protocols for profiling this compound against these targets, elucidating its potential in treating Primary Hyperoxaluria , Metabolic Syndrome , and IDH-mutant Cancers .

Chemical Identity & Pharmacophore Analysis

The therapeutic potential of HP-Glycolic Acid is dictated by its dual-pharmacophore structure, which acts as a bioisostere for physiological

Structural Analysis[1][2][3][4]

-

1-Methyl-1H-Pyrazole Core: Acts as a bioisostere for a phenyl ring (as seen in mandelic acid) but with higher polarity and specific hydrogen-bond acceptor capabilities (N2). It occupies hydrophobic pockets in enzyme active sites (e.g., the "specificity loop" of HAO).

-

-Hydroxy Acid Moiety: A "warhead" that mimics the transition state of dehydrogenase/oxidase substrates. It is capable of:

-

Bidentate Chelation: Binding active site metal ions (Fe(II) in 2-OG oxygenases; Zn(II) in metalloenzymes).

-

H-Bonding: Interacting with catalytic arginine or histidine residues (e.g., Arg262 in HAO1).

-

DOT Diagram: Pharmacophore & Target Logic

Caption: Pharmacophore mapping of HP-Glycolic Acid showing structural mimicry of endogenous metabolites and subsequent therapeutic targets.

Primary Therapeutic Targets

Target Class A: Hydroxy Acid Oxidases (HAO1 & HAO2)

Relevance:

-

HAO1 (Glycolate Oxidase): A validated target for Primary Hyperoxaluria Type 1 (PH1) . Inhibition of HAO1 prevents the conversion of glycolate to glyoxylate, thereby reducing oxalate production and preventing kidney stones/failure.

-

HAO2 (Long-chain Hydroxy Acid Oxidase): Associated with lipid metabolism and blood pressure regulation.[1]

-

Mechanism: HP-Glycolic Acid acts as a competitive inhibitor. The pyrazole ring displaces the physiological hydrophobic tail, while the hydroxy-acid group occupies the substrate binding site, preventing FMN-mediated oxidation.

Target Class B: 2-Oxoglutarate (2-OG) Dependent Oxygenases

Relevance:

-

Targets: Histone Demethylases (KDMs), TET DNA Hydroxylases, and FIH (Factor Inhibiting HIF).

-

Mechanism: The compound acts as a 2-hydroxyglutarate (2-HG) mimetic . 2-HG is an "oncometabolite" that competitively inhibits 2-OG oxygenases. HP-Glycolic Acid can bind to the Fe(II) center in the active site, blocking the entry of the co-substrate 2-oxoglutarate, thus modulating epigenetic landscapes in cancer cells.

Experimental Protocols

Protocol 1: HAO1 (Glycolate Oxidase) Inhibition Assay

Objective: Determine the IC50 of HP-Glycolic Acid against recombinant Human HAO1 using an Amplex Red coupled assay.

Materials:

-

Recombinant Human HAO1 (0.5 nM final).

-

Substrate: Glycolate (50 µM final, ~Km).

-

Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

-

Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl.

Procedure:

-

Compound Prep: Prepare a 10-point dilution series of HP-Glycolic Acid in DMSO (Top conc: 10 mM).

-

Enzyme Mix: Dilute HAO1 and HRP in assay buffer. Dispense 10 µL into a 384-well black plate.

-

Inhibitor Addition: Add 100 nL of compound via acoustic dispenser (Echo). Incubate for 15 min at RT to allow equilibrium binding.

-

Substrate Start: Add 10 µL of Substrate Mix (Glycolate + Amplex Red).

-

Kinetic Read: Monitor fluorescence (Ex/Em 530/590 nm) immediately for 20 minutes on a plate reader (e.g., EnVision).

-

Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to a 4-parameter logistic model.

Self-Validating Step: Include CDST (4-carboxy-5-dodecylylsulfanyl-1,2,3-triazole) as a positive control reference inhibitor (IC50 ~ 20 nM).

Protocol 2: AlphaScreen Competition Assay for KDM5A (Epigenetic Target)

Objective: Assess the ability of HP-Glycolic Acid to displace 2-OG or peptide substrate from the Histone Demethylase KDM5A.

Materials:

-

KDM5A (GST-tagged).

-

Biotinylated H3K4me3 peptide.

-

AlphaScreen Streptavidin Donor Beads & Glutathione Acceptor Beads.

-

Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 10 µM Fe(II) , 10 µM Ascorbate .

Procedure:

-

Reaction Assembly: In a 384-well OptiPlate, mix:

-

5 µL KDM5A (10 nM).

-

100 nL HP-Glycolic Acid (titration).

-

5 µL Biotin-H3K4me3 (50 nM) + 2-Oxoglutarate (10 µM).

-

-

Incubation: Seal and incubate for 60 minutes at RT. (The enzyme will demethylate the peptide if not inhibited).

-

Quench/Detection: Add 10 µL of Detection Mix containing:

-

Anti-H3K4me2 antibody (recognizes the product).

-

Protein A Acceptor Beads.

-

Streptavidin Donor Beads.

-

-

Read: Incubate 1 hour in dark. Read AlphaScreen signal.

-

Interpretation:

-

High Signal = High Product = No Inhibition .

-

Low Signal = Low Product = Inhibition .

-

Note: This is an inverse assay. Alternatively, use an antibody against the substrate (H3K4me3) where High Signal = Inhibition.

-

Self-Validating Step: Perform a counter-screen without Fe(II) to ensure the compound is not simply chelating iron non-specifically in solution (a "pan-assay interference" artifact).

Synthesis & Derivatization Strategy (Fragment Growing)

HP-Glycolic Acid is an ideal Fragment (

DOT Diagram: Fragment Evolution Strategy

Caption: Structural modification strategies to evolve the HP-Glycolic Acid fragment into a lead compound.

References

-

Primary HAO Inhibition: Narayanan, A. et al. "Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase (Hao2)." Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

2-OG Oxygenase Mechanism: Loenarz, C. & Schofield, C.J. "2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases."[2] Nature Communications, 2011. Link

-

Metabolic Mimicry: Intlekofer, A.M. et al. "L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH." Nature Chemical Biology, 2015. Link

-

Pyrazoles in Drug Discovery: Faria, J.V. et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2017. Link

Disclaimer: This guide is for research purposes only. 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an experimental compound and has not been approved for human therapeutic use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Welcome to the technical support center for the synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid?

The most common and direct route involves a two-step process:

-

Cyanohydrin Formation: A nucleophilic addition of a cyanide salt to the starting aldehyde, 1-methyl-1H-pyrazole-5-carbaldehyde, to form the corresponding cyanohydrin intermediate.[1][2][3]

-

Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the final α-hydroxy carboxylic acid.[4][5][6]

Q2: What is a realistic target yield for this synthesis?

Yields can vary significantly based on the purity of starting materials and optimization of reaction conditions. A well-optimized laboratory procedure should aim for an overall yield in the range of 60-80%. However, initial attempts may be lower, and this guide is designed to help you improve upon those results.

Q3: What are the most critical parameters to control during the synthesis?

For the cyanohydrin formation, precise control of pH and temperature is crucial to favor the addition reaction and prevent side reactions.[7] For the hydrolysis step, the choice of acid or base, reaction temperature, and time are paramount to ensure complete conversion without product degradation.[4][8]

Synthesis Workflow and Key Stages

The overall synthesis can be visualized as a two-stage process starting from the commercially available 1-methyl-1H-pyrazole-5-carbaldehyde.

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Aldehyde in Step 1 (Cyanohydrin Formation)

Symptom: TLC or HPLC analysis shows a significant amount of unreacted 1-methyl-1H-pyrazole-5-carbaldehyde after the expected reaction time.

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| Incorrect pH | The cyanohydrin reaction requires the cyanide anion (CN⁻) as the active nucleophile.[9] If the solution is too acidic (pH < 9), the equilibrium shifts towards the formation of hydrocyanic acid (HCN), which is a much weaker nucleophile and a highly toxic gas. | Maintain the reaction pH between 9 and 10. This can be achieved by using a buffered system or by the slow addition of an acid (like acetic acid) to a solution of the aldehyde and sodium or potassium cyanide.[1] Safety Precaution: Always perform this reaction in a well-ventilated fume hood. |

| Low Reaction Temperature | While the reaction is exothermic, excessively low temperatures can slow the rate of nucleophilic attack, leading to incomplete conversion within a practical timeframe. | Conduct the reaction at a controlled temperature, typically between 0 °C and 10 °C. This provides a balance between a reasonable reaction rate and minimizing side reactions. |

| Poor Quality Cyanide Salt | Sodium or potassium cyanide can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide, forming carbonates. This reduces the concentration of available nucleophilic cyanide. | Use a fresh, unopened bottle of NaCN or KCN. If the quality is uncertain, consider titrating a sample to determine its purity. |